Benzo[b]thiophen-5-yl acetate Benzo[b]thiophen-5-yl acetate
Brand Name: Vulcanchem
CAS No.: 20532-31-4
VCID: VC8088132
InChI: InChI=1S/C10H8O2S/c1-7(11)12-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3
SMILES: CC(=O)OC1=CC2=C(C=C1)SC=C2
Molecular Formula: C10H8O2S
Molecular Weight: 192.24 g/mol

Benzo[b]thiophen-5-yl acetate

CAS No.: 20532-31-4

Cat. No.: VC8088132

Molecular Formula: C10H8O2S

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophen-5-yl acetate - 20532-31-4

Specification

CAS No. 20532-31-4
Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
IUPAC Name 1-benzothiophen-5-yl acetate
Standard InChI InChI=1S/C10H8O2S/c1-7(11)12-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3
Standard InChI Key HYPMZNIJCJSNFI-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC2=C(C=C1)SC=C2
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)SC=C2

Introduction

Chemical Identity and Structural Features

Benzo[b]thiophen-5-yl acetate belongs to the class of benzo[b]thiophene derivatives, which consist of a fused benzene and thiophene ring system. The acetate group at the 5-position introduces both steric and electronic modifications to the core structure, influencing reactivity and interactions. The molecular formula is inferred as C11_{11}H10_{10}O2_2S, with a molecular weight of 206.26 g/mol based on analogous esters .

Comparative Structural Analysis

The compound’s structure is closely related to benzo[b]thiophene-5-acetic acid (C10_{10}H8_8O2_2S, MW 192.24 g/mol) , differing by the replacement of the carboxylic acid group with an acetate ester. This modification enhances lipophilicity, as evidenced by the increased logP value in similar esters (e.g., 2-benzylbenzo[b]thiophen-3-yl acetate, logP ≈ 3.2) .

Table 1: Key Properties of Benzo[b]thiophene Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)logPMelting Point (°C)
Benzo[b]thiophen-5-yl acetate*C11_{11}H10_{10}O2_2S206.26~2.985–90 (predicted)
Benzo[b]thiophene-5-acetic acidC10_{10}H8_8O2_2S192.242.4145–148
Benzo[b]thiophene-3-acetic acidC10_{10}H8_8O2_2S192.232.9782

*Predicted values based on structural analogs.

Synthesis and Reaction Pathways

The synthesis of benzo[b]thiophen-5-yl acetate likely involves acetylation of the corresponding alcohol (5-hydroxybenzo[b]thiophene) or functional group interconversion from precursor derivatives.

Acetylation of 5-Hydroxybenzo[b]thiophene

A plausible route involves treating 5-hydroxybenzo[b]thiophene with acetic anhydride in the presence of a catalyst (e.g., pyridine or H2_2SO4_4):

5-Hydroxybenzo[b]thiophene+(CH3CO)2OpyridineBenzo[b]thiophen-5-yl acetate+CH3COOH\text{5-Hydroxybenzo[b]thiophene} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{pyridine}} \text{Benzo[b]thiophen-5-yl acetate} + \text{CH}_3\text{COOH}

This method mirrors the synthesis of 2-benzylbenzo[b]thiophen-3-yl acetate, where Cu(OAc)2_2-catalyzed acetylation was employed .

Palladium-Catalyzed Cross-Coupling

Pd-catalyzed reactions offer an alternative route. For example, 2-substituted benzo[b]thiophenes are synthesized via Sonogashira coupling or C–H activation . Adapting this methodology, a 5-substituted acetate could be introduced using acetylene derivatives or acetoxylation reagents.

Physicochemical Properties

Solubility and Partitioning

The acetate group enhances lipid solubility compared to carboxylic acid analogs. Predicted solubility in organic solvents:

  • Dichloromethane: Highly soluble

  • Ethanol: Moderately soluble

  • Water: <0.1 mg/mL (due to logP ≈ 2.9)

Biological and Pharmaceutical Relevance

Antiproliferative Activity

Benzo[b]thiophene derivatives exhibit potent inhibition of tubulin polymerization, with 2-aroyl-5-aminobenzo[b]thiophenes showing IC50_{50} values as low as 2.6 nM in cancer cell lines . The acetate group at the 5-position may serve as a prodrug, improving membrane permeability before enzymatic hydrolysis to the active acid form.

Structure-Activity Relationships (SAR)

  • Substitution Position: Activity is highly sensitive to substituent location. For example, methoxy groups at the 7-position of benzo[b]thiophene enhance tubulin binding .

  • Ester vs. Acid: The acetate ester likely modulates bioavailability, as seen in linazolamide intermediates where esterification improves pharmacokinetics .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

Benzo[b]thiophen-5-yl acetate can act as a precursor for:

  • Thioflavones: Via ring-closing metathesis or radical cyclization .

  • Cannabinoid Receptor Ligands: Analogous to 4-methoxyphenyl derivatives .

Radical Reactions

Copper-mediated radical pathways, as demonstrated in the synthesis of 2-thioaroyl-3-hydroxybenzo[b]thiophenes, suggest potential for generating sulfur-containing analogs .

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